molecular formula C17H16N4O B13937539 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-one CAS No. 861387-33-9

1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-one

Katalognummer: B13937539
CAS-Nummer: 861387-33-9
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: WSUDOHGQNAWKGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-one is a synthetic organic compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-one typically involves the following steps:

    Formation of Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties.

    Substitution: The tetrazine ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halogens, alkylating agents, etc.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Intercalation: Intercalating into DNA or RNA, affecting their function and stability.

    Signal Transduction: Modulating signal transduction pathways by interacting with receptors or other signaling molecules.

Vergleich Mit ähnlichen Verbindungen

1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-one can be compared with other tetrazine derivatives to highlight its uniqueness:

    3,6-Diphenyl-1,2,4,5-tetrazine: Lacks the propan-1-one moiety, which may affect its reactivity and applications.

    1,2,4,5-Tetrazine-3,6-dicarboxylic acid: Contains carboxylic acid groups instead of the propan-1-one moiety, leading to different chemical properties and uses.

Eigenschaften

CAS-Nummer

861387-33-9

Molekularformel

C17H16N4O

Molekulargewicht

292.33 g/mol

IUPAC-Name

1-(3,6-diphenyl-1H-1,2,4,5-tetrazin-2-yl)propan-1-one

InChI

InChI=1S/C17H16N4O/c1-2-15(22)21-17(14-11-7-4-8-12-14)19-18-16(20-21)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,18,20)

InChI-Schlüssel

WSUDOHGQNAWKGQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.